Methyl 4-methyl-5-oxopiperazine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 4-methyl-5-oxopiperazine-2-carboxylate” is a chemical compound with the CAS Number: 1822575-15-4 . It has a molecular weight of 172.18 and its molecular formula is C7H12N2O3 .
Molecular Structure Analysis
The InChI code for “Methyl 4-methyl-5-oxopiperazine-2-carboxylate” is 1S/C7H12N2O3/c1-9-4-5(7(11)12-2)8-3-6(9)10/h5,8H,3-4H2,1-2H3 . This code provides a specific string of characters that represents the molecular structure of the compound.Physical And Chemical Properties Analysis
“Methyl 4-methyl-5-oxopiperazine-2-carboxylate” is a solid at room temperature . More specific physical and chemical properties like melting point, boiling point, and solubility are not available in the sources I have access to.Scientific Research Applications
Synthesis of Novel Organic Compounds
Methyl 4-methyl-5-oxopiperazine-2-carboxylate has been utilized in the synthesis of diastereomerically pure 1,4,5-substituted-2-oxopiperazines, representing an important step toward the solid-phase synthesis of these compounds. This approach, involving reductive alkylation and intramolecular cyclization, has opened avenues for creating diastereomerically enriched piperazine derivatives, which are crucial in drug discovery and development (Khan, Cano, & Balasubramanian, 2002).
Drug Design and Peptide Mimetics
In drug design, the compound has facilitated the assembly of bicyclic piperazine mimetics of the peptide β-turn via the Castagnoli-Cushman reaction. These mimetics are not only potent peptide β-turn mimetics but also serve as high-Fsp3 cores for drug design, showcasing the compound's contribution to the development of novel therapeutic agents with enhanced drug-like properties (Usmanova et al., 2018).
Advancements in Synthetic Methodologies
Research has also highlighted its role in enabling the facile synthesis of structurally diverse 5-oxopiperazine-2-carboxylates as dipeptide mimics and templates. This work demonstrates the compound's versatility in synthesizing a wide range of substituents, leading to the development of novel oxopiperazine derivatives with potential applications in medicinal chemistry and as peptide mimics (Limbach et al., 2009).
Safety and Hazards
properties
IUPAC Name |
methyl 4-methyl-5-oxopiperazine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O3/c1-9-4-5(7(11)12-2)8-3-6(9)10/h5,8H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEMFVTKYEXRSHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(NCC1=O)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-methyl-5-oxopiperazine-2-carboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.